N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-methoxybenzyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds that contain a thiazole nucleus have been found to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their exact structure and the receptors they bind to. For example, some indole derivatives, which are structurally similar to thiazoles, have been found to inhibit the replication of certain viruses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of these compounds can also vary widely. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-17-4-2-14(3-5-17)11-21-18(23)10-16-13-26-19(22-16)25-12-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQFRCEEYVHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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